2-Amino-6-chloropurine

Catalog No.
S624430
CAS No.
10310-21-1
M.F
C5H4ClN5
M. Wt
169.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-chloropurine

CAS Number

10310-21-1

Product Name

2-Amino-6-chloropurine

IUPAC Name

6-chloro-7H-purin-2-amine

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

InChI

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)

InChI Key

RYYIULNRIVUMTQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-Chloroguanine, 6-Chloro-2-aminopurine; USP Famciclovir Related Compound F;

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Cl

Isomeric SMILES

C1=NC2=C(NC(=NC2=N1)N)Cl

The exact mass of the compound 2-Amino-6-chloropurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29570. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Adenine - Supplementary Records. It belongs to the ontological category of 2-aminopurines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-6-chloropurine (CAS: 10310-21-1) is a highly functionalized purine building block that serves as the cornerstone for synthesizing guanine derivatives, 2,6-diaminopurines, and acyclic antiviral nucleosides such as penciclovir and famciclovir[1]. Unlike natural purines, it features a pre-installed 2-amino group and a highly electrophilic 6-chloro leaving group. This specific substitution pattern provides an optimal balance of stability and reactivity, allowing for direct, high-yielding nucleophilic aromatic substitutions (SNAr) or cross-coupling reactions at the C6 position[2]. For procurement teams and process chemists, securing high-purity 2-amino-6-chloropurine is critical for minimizing step counts, avoiding harsh chlorination reagents, and ensuring scalable, regioselective N9-alkylation in active pharmaceutical ingredient (API) manufacturing [3].

Attempting to substitute 2-amino-6-chloropurine with cheaper or more common purine analogs introduces severe manufacturability bottlenecks. Using natural guanine requires aggressive, hazardous activation (e.g., POCl3) to convert the unreactive C6-oxo group into a viable leaving group, often leading to degradation and poor atom economy [1]. Conversely, utilizing 2,6-dichloropurine requires two sequential substitutions; while the C6-chlorine reacts readily, the subsequent substitution at the C2 position to install the necessary amino group is kinetically demanding, requiring harsh conditions (e.g., 120 °C, acid catalysis) and resulting in lower overall yields [2]. 2-Amino-6-chloropurine perfectly circumvents these issues by providing a pre-installed C2-amine and a selectively reactive C6-chloride, making it non-interchangeable for efficient commercial synthesis [3].

Superior Chemoselectivity in C6 Cross-Coupling and Functionalization

When synthesizing complex 2,6-disubstituted purines, starting with 2,6-dichloropurine often results in competitive reactions or reduced reactivity at the C6 position due to the electron-withdrawing effect of the C2-chlorine. Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) of 2,6-dichloropurine yields lower conversions and undesired C2-coupled byproducts[1]. In contrast, 2-amino-6-chloropurine provides a single, highly reactive electrophilic site at C6, enabling high-yielding, regioselective functionalization while leaving the 2-amino group intact [1].

Evidence DimensionChemoselectivity and Yield in C6 Substitution/Coupling
Target Compound DataSingle-site reactivity at C6; high-yielding cross-coupling and nucleophilic substitution.
Comparator Or Baseline2,6-Dichloropurine (reduced C6 reactivity; competitive C2 cross-coupled byproducts).
Quantified DifferenceElimination of C2-interference, significantly increasing the overall yield of 6-substituted 2-aminopurines compared to dichloro-analogs.
ConditionsPalladium-catalyzed cross-coupling (Stille/Suzuki) or nucleophilic aromatic substitution.

Eliminates the need for complex chromatographic separation of regioisomers, lowering the cost of goods for complex nucleoside analogs.

Near-Quantitative N9 Regioselectivity via Mitsunobu Alkylation

A major bottleneck in the synthesis of acyclic antiviral nucleosides is poor N9/N7 regioselectivity during purine alkylation. Standard alkylation of unprotected purines typically yields N9/N7 mixtures with ratios less than 6:1, necessitating extensive purification [1]. However, when 2-amino-6-chloropurine is protected (e.g., as bis-Boc-2-amino-6-chloropurine), it undergoes Mitsunobu coupling with exceptional regioselectivity, delivering the desired N9-alkylated product in 92% yield without detectable N7 byproducts[1].

Evidence DimensionN9 vs N7 Alkylation Yield
Target Compound Data92% yield of N9-isomer (0% N7 byproduct) using bis-Boc protected 2-amino-6-chloropurine.
Comparator Or BaselineUnprotected purine precursors (N9/N7 ratio < 6:1, requiring extensive purification).
Quantified Difference>92% regioselectivity improvement and complete suppression of the N7 isomer.
ConditionsMitsunobu coupling (alcohol, PPh3, DNAD or DEAD, room temperature, 60 min).

Maximizes throughput and minimizes waste in the industrial-scale synthesis of acyclic nucleoside APIs like penciclovir.

Streamlined, Mild Amination for 2,6-Diaminopurine Derivatives

The synthesis of 2,6-diaminopurine derivatives (such as the dedifferentiation agent reversine) from 2,6-dichloropurine requires two sequential amination steps. While the first amination at C6 is facile, the second amination at C2 is notoriously sluggish, requiring harsh conditions (e.g., TMSCl catalysis, 120 °C) and generating modest yields [1]. By utilizing 2-amino-6-chloropurine, the C2-amino group is pre-installed, requiring only a single, mild amination at the highly reactive C6 position—often achievable in water under microwave irradiation with high yields [2].

Evidence DimensionReaction Conditions for Amination
Target Compound DataSingle-step amination at C6 under mild conditions (e.g., aqueous microwave, moderate heat).
Comparator Or Baseline2,6-Dichloropurine (requires a second amination at C2 at 120 °C with acid catalysis).
Quantified DifferenceReduction of synthesis by one step and elimination of extreme thermal/acidic requirements.
ConditionsNucleophilic aromatic substitution with aliphatic or aromatic amines.

Significantly reduces energy consumption, step count, and safety hazards in the scale-up of diaminopurine libraries.

Industrial Synthesis of Acyclic Antiviral Nucleosides

2-Amino-6-chloropurine is the optimal starting material for the commercial production of acyclic antivirals like penciclovir and famciclovir. When appropriately protected, it undergoes highly regioselective N9-alkylation, completely bypassing the N7-isomer contamination issues that plague unprotected purine precursors [1].

Development of 6-Substituted Guanosine Analogs

For process chemists designing 6-alkoxy, 6-alkylamino, or 6-aryl purine nucleosides, this compound is the preferred choice. Its highly reactive C6-chloro group allows for efficient nucleophilic aromatic substitution (SNAr) or cross-coupling without the C2-interference and yield reduction seen when using 2,6-dichloropurine [2].

Library Generation of 2,6-Diaminopurines

In the discovery of kinase inhibitors and cellular dedifferentiation agents (e.g., reversine analogs), 2-amino-6-chloropurine streamlines library synthesis. The pre-installed 2-amino group bypasses the need for harsh, high-temperature C2 amination conditions, allowing for rapid, single-step diversification at the C6 position under mild conditions [3].

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

169.0155228 Da

Monoisotopic Mass

169.0155228 Da

Heavy Atom Count

11

Appearance

Powder

UNII

83V03P835E

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 6 of 39 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (16.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (16.67%): May cause cancer [Danger Carcinogenicity];
H360 (16.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (16.67%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H412 (16.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

133762-81-9
10310-21-1

Wikipedia

2-amino-6-chloropurine

Dates

Last modified: 09-14-2023

Explore Compound Types